molecular formula C15H22N2O2 B500204 N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide CAS No. 708281-90-7

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B500204
CAS No.: 708281-90-7
M. Wt: 262.35g/mol
InChI Key: YBKFVDBSGILLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl-2-(4-methyl-1-piperidinyl)acetamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethylamine.

    Substitution: Formation of N-(4-substituted-phenyl)-2-(4-methyl-1-piperidinyl)acetamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethanamide: Differing by the presence of an ethanamide moiety instead of an acetamide moiety.

    N-(4-hydroxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide: Differing by the presence of a hydroxy group instead of a methoxy group.

    N-(4-methoxyphenyl)-2-(4-ethyl-1-piperidinyl)acetamide: Differing by the presence of an ethyl group instead of a methyl group on the piperidinyl ring.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-7-9-17(10-8-12)11-15(18)16-13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKFVDBSGILLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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